1,4-Bis(diphenylphosphino)butane

Catalog No.
S662630
CAS No.
7688-25-7
M.F
C28H28P2
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(diphenylphosphino)butane

CAS Number

7688-25-7

Product Name

1,4-Bis(diphenylphosphino)butane

IUPAC Name

4-diphenylphosphanylbutyl(diphenyl)phosphane

Molecular Formula

C28H28P2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2

InChI Key

BCJVBDBJSMFBRW-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound 1,4-Bis(diphenylphosphino)butane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(diphenylphosphino)butane (dppb, CAS 7688-25-7) is a highly versatile bidentate diphosphine ligand characterized by its four-carbon alkyl backbone and a natural bite angle of approximately 94° to 98°. In industrial and laboratory procurement, dppb is primarily sourced as a critical supporting ligand for homogeneous palladium, rhodium, and platinum catalysts. Unlike its shorter-chain homologues, the C4 bridge of dppb imparts considerable conformational flexibility, reducing its strict propensity for rigid chelation and allowing it to adopt hemilabile or bridging coordination modes [1]. This specific structural profile makes dppb an essential precursor for catalytic processes that require transient open coordination sites, such as specialized cross-couplings, hydroformylations of reactive alkenes, and Baeyer-Villiger oxidations, where rigid or smaller bite-angle alternatives fail to achieve necessary turnover rates.

Generic substitution of dppb with closely related in-class analogs like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp) routinely fails due to fundamental differences in chelate ring thermodynamics and bite angle rigidity. The shorter C2 and C3 backbones of dppe and dppp enforce highly stable, rigid 5- and 6-membered metallacycles that often over-stabilize intermediate species, thereby stalling migratory insertion or reductive elimination steps [1]. In contrast, the flexible 7-membered chelate formed by dppb allows for hemilability—the ability of one phosphine arm to temporarily detach—creating a vacant coordination site essential for substrate binding in sterically demanding catalytic cycles. Furthermore, substituting dppb with more rigid, large-bite-angle ligands drastically alters the electronic environment and metal-ligand covalency, making dppb uniquely non-interchangeable for processes requiring moderate electron density and high conformational adaptability [2].

Superior Catalytic Turnover in Baeyer-Villiger Oxidations

In the Pt- and Pd-catalyzed Baeyer-Villiger oxidation of ketones using hydrogen peroxide, the size of the diphosphine-metal ring directly dictates catalytic activity. Quantitative studies demonstrate that reactivity strictly follows the order of the carbon backbone length: dppm < dppe < dppp < dppb. The complex modified with dppb is the most active catalyst in this class, uniquely enabling the oxidation of acyclic ketones—a substrate class that smaller bite-angle analogs completely fail to activate [1].

Evidence DimensionCatalytic reactivity/turnover in Baeyer-Villiger oxidation
Target Compound DataPd/Pt-dppb complexes exhibit the highest activity, enabling acyclic ketone oxidation
Comparator Or Baselinedppm, dppe, dppp analogs exhibit lower activity and restricted substrate scope
Quantified DifferenceReactivity scales strictly with backbone length (dppb > dppp > dppe > dppm)
Conditions[(P−P)Pd(μ-OH)]2 2+ or Pt analogs with H2O2 at 25 °C

For buyers formulating oxidation catalysts, dppb is the only viable ligand in this series that provides the necessary ring-size flexibility to achieve maximum turnover and process acyclic substrates.

Catalyst Stabilization in Reactive Alkene Hydroformylation

During the hydroformylation of reactive alkenes such as allyl alcohol, standard Rh/PPh3 catalysts rapidly deactivate. The addition of just over 1 equivalent of dppb to the rhodium precursor leads to a highly stable, active hydroformylation catalyst. In direct contrast, the use of dppe under identical conditions yields very poor selectivities and fails to stabilize the catalyst. Crucially, exceeding 2 equivalents of dppb leads to catalyst deactivation, highlighting the strict 1:1 stoichiometric requirement for formulation [1].

Evidence DimensionCatalyst stability and selectivity
Target Compound DataRh + ~1 eq dppb forms a stable, active catalyst with high selectivity
Comparator Or BaselineRh + dppe results in rapid deactivation and very poor selectivity
Quantified Differencedppb prevents deactivation while dppe fails completely under identical conditions
ConditionsRh-catalyzed hydroformylation of allyl alcohol

This dictates exact procurement stoichiometry; buyers must source dppb for precise 1:1 ligand-to-metal formulations to maintain catalyst lifetime, whereas dppe cannot be substituted.

Prevention of Unreactive Pd(0) Species in Cross-Coupling Formulation

When generating active Pd(0) catalysts in situ from Pd(dba)2 and bidentate phosphines, the ligand-to-metal ratio is critical. Formulating with a 1:1 ratio of Pd(dba)2 to dppb rapidly generates the reactive Pd(dba)(dppb) complex, which successfully undergoes oxidative addition with aryl halides. However, a 1:2 ratio forms the thermodynamically stable but catalytically dead Pd(dppb)2 complex, which completely fails to react with phenyl iodide[1]. This behavior highlights a critical parameter for reproducible manufacturing.

Evidence DimensionRate of oxidative addition with phenyl iodide
Target Compound Data1:1 Pd(dba)2 to dppb ratio forms reactive Pd(dba)(dppb)
Comparator Or Baseline1:2 Pd(dba)2 to dppb ratio forms unreactive Pd(dppb)2
Quantified DifferenceA 1:2 formulation ratio completely halts the oxidative addition step
ConditionsIn situ catalyst generation in THF at 40 °C

Industrial buyers must strictly control the procurement ratio of dppb to Pd precursors to 1:1; over-purchasing and over-loading the ligand will poison the cross-coupling cycle.

Hemilability and Bridging Propensity for Bimetallic Architectures

The four-carbon backbone of dppb imparts a natural bite angle of ~94°–98° and significant structural flexibility. Upon reaching the C4 linker of dppb, the ligand exhibits a reduced propensity for rigid mononuclear chelation compared to the highly stable 5- and 6-membered rings of dppe and dppp. This flexibility favors bridging bimetallic structures and hemilabile coordination modes, leading to different reactivity pathways and mechanisms that are inaccessible to the smaller bite-angle analogs[1].

Evidence DimensionChelation propensity and coordination mode
Target Compound Datadppb (C4 linker, ~94°-98° bite angle) favors hemilabile or bridging modes
Comparator Or Baselinedppe (C2, 86°) and dppp (C3, 91°) favor rigid mononuclear chelation
Quantified Differencedppb uniquely supports transient open coordination sites and bimetallic bridging
ConditionsGeneral transition metal coordination (e.g., Ru, Au, Pd)

For advanced catalyst design, dppb should be selected over dppe/dppp when the catalytic cycle requires hemilability or the stabilization of bimetallic frameworks.

Industrial Baeyer-Villiger Oxidations of Acyclic Ketones

Due to its superior catalytic turnover and unique ability to process acyclic substrates compared to dppe and dppp, dppb is the optimal ligand choice for formulating highly active Pt- and Pd-based Baeyer-Villiger oxidation catalysts [1].

Hydroformylation of Reactive Alkenes

For the hydroformylation of reactive alkenes like allyl alcohol, dppb is the preferred ligand. Formulating exactly 1 equivalent of dppb with a rhodium precursor prevents the rapid catalyst deactivation that plagues dppe-based systems [2].

Stoichiometrically Controlled Pd-Catalyzed Cross-Couplings

In industrial cross-coupling reactions requiring in situ catalyst generation, dppb is highly effective when procured and formulated at a strict 1:1 ratio with Pd(dba)2, ensuring rapid oxidative addition while avoiding the formation of catalytically dead bis-ligated species [3].

Synthesis of Bridged Bimetallic Catalyst Frameworks

When designing complex bimetallic catalysts (e.g., Ru-Au systems), the C4 backbone of dppb provides the necessary flexibility to bridge two distinct metal centers, a structural feat that rigid, smaller bite-angle ligands like dppe cannot achieve [4].

Physical Description

White powder; [MSDSonline]

XLogP3

6.6

Exact Mass

426.16662489 Da

Monoisotopic Mass

426.16662489 Da

Heavy Atom Count

30

UNII

35HP6LTD2D

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (17.89%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7688-25-7

Wikipedia

1,4-Bis(diphenylphosphino)butane

General Manufacturing Information

Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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